molecular formula C18H13Cl2NO B1420710 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160256-46-1

8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420710
M. Wt: 330.2 g/mol
InChI Key: SEUUGBNSIVXBNX-UHFFFAOYSA-N
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Description

8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for research purposes .


Molecular Structure Analysis

The IUPAC name for this compound is 8-chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride . The InChI code is 1S/C18H13Cl2NO/c1-10-6-7-11(2)13(8-10)16-9-14(18(20)22)12-4-3-5-15(19)17(12)21-16/h3-9H,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.21 . It is stored at a temperature of 28°C .

Scientific Research Applications

Electronic and π-Conjugation Roles

A study by Kinunda and Jaganyi (2014) explored the electronic and π-conjugation roles of quinoline in ligand substitution reactions of platinum(II) complexes. This research highlights the significance of quinoline moieties in controlling the reactivity of metal complexes, relevant to the understanding of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride's behavior in similar contexts (Kinunda & Jaganyi, 2014).

Reactions with Phosphoryl Chloride

Research by Stringer et al. (1985) investigated the reactions of certain benzazepinones with phosphoryl chloride, leading to the formation of quinoline derivatives. This study provides insights into the chemical behavior of quinoline compounds in reactions with phosphoryl chloride, which could be extrapolated to understand the reactivity of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (Stringer et al., 1985).

Molecular Structure and Spectroscopic Characterization

A study by Wazzan et al. (2016) focused on the molecular structure and spectroscopic characterization of certain quinoline derivatives, offering valuable insights into the structural and spectral properties that might be relevant for 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (Wazzan et al., 2016).

Photophysical Properties of Luminescent Zinc Complexes

Research by Ghedini et al. (2002) on the synthesis and photophysical characterization of luminescent zinc complexes with substituted hydroxyquinolines provides a basis for understanding the photophysical properties of quinoline derivatives, including 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (Ghedini et al., 2002).

Crystal Structures and Supramolecular Arrangements

A study by de Souza et al. (2015) examined the crystal structures and supramolecular arrangements of certain quinoline compounds. This research is significant in understanding the crystallographic and molecular properties that might be similar for 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (de Souza et al., 2015).

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-6-7-12(11(2)8-10)16-9-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUUGBNSIVXBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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